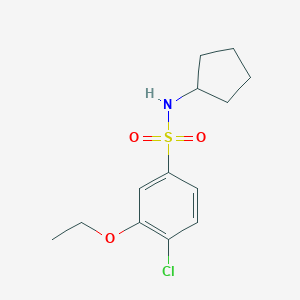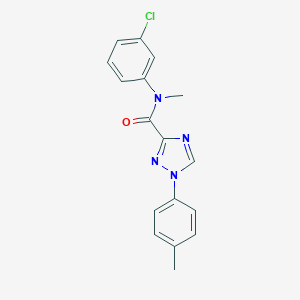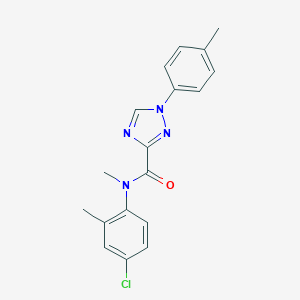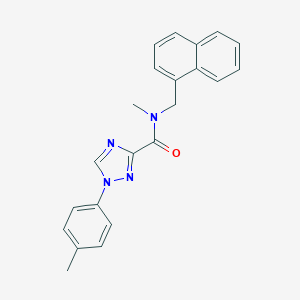
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide (abbreviated as CPES) is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. CPES has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide works by binding to specific targets in the body, such as enzymes or receptors, and altering their activity. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, as mentioned earlier. Additionally, this compound has been found to inhibit the activity of aldosterone synthase, an enzyme involved in the regulation of blood pressure. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide in lab experiments is its specificity for certain targets in the body. This specificity allows researchers to investigate the role of specific biological processes without affecting other processes in the body. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to certain cells in the body, and caution should be taken when using it in lab experiments.
Direcciones Futuras
There are several future directions for further research on 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide. One direction is to investigate the potential use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of certain types of cancer cells, and further research could explore its potential as a cancer treatment. Another direction is to investigate the role of this compound in the regulation of blood pressure. This compound has been found to inhibit the activity of aldosterone synthase, and further research could explore its potential as a treatment for hypertension. Finally, future research could investigate the potential use of this compound in the treatment of inflammatory diseases. This compound has been found to have anti-inflammatory effects, and further research could explore its potential as a treatment for diseases such as rheumatoid arthritis.
Métodos De Síntesis
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with ethyl iodide. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been used in various scientific studies as a tool to investigate the role of specific biological processes. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. This compound has also been used to study the role of the renin-angiotensin-aldosterone system in the regulation of blood pressure.
Propiedades
Fórmula molecular |
C13H18ClNO3S |
|---|---|
Peso molecular |
303.81 g/mol |
Nombre IUPAC |
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO3S/c1-2-18-13-9-11(7-8-12(13)14)19(16,17)15-10-5-3-4-6-10/h7-10,15H,2-6H2,1H3 |
Clave InChI |
YSZOPTQDIXZKCY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)








![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)

![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)